molecular formula C18H14F3NO2S B2470160 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide CAS No. 2034265-98-8

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2470160
CAS No.: 2034265-98-8
M. Wt: 365.37
InChI Key: YXFQZGKQZZEJTA-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further connected to a benzothiophene ring through a carboxamide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical stability and performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine through the reaction of 3,3,3-trifluoroacetone with phenylmagnesium bromide, followed by reduction with sodium borohydride.

    Coupling with benzothiophene: The intermediate is then coupled with 1-benzothiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain perception, and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
  • 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide
  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)cyclobutanecarboxamide

Uniqueness

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities in scientific research.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c19-18(20,21)17(24,13-7-2-1-3-8-13)11-22-16(23)15-10-12-6-4-5-9-14(12)25-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFQZGKQZZEJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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